![molecular formula C17H17NO3 B2441953 [(2-Phenylethyl)carbamoyl]methyl benzoate CAS No. 878567-36-3](/img/structure/B2441953.png)
[(2-Phenylethyl)carbamoyl]methyl benzoate
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Description
“[(2-Phenylethyl)carbamoyl]methyl benzoate” is a chemical compound. It is also known as methyl 3-[(2-phenylethyl)carbamoyl]benzoate . It has a molecular weight of 283.33 . The IUPAC name for this compound is methyl 3-{[(2-phenylethyl)amino]carbonyl}benzoate .
Molecular Structure Analysis
The molecular structure of “[(2-Phenylethyl)carbamoyl]methyl benzoate” consists of a benzoate group attached to a phenylethyl group through a carbamoyl linkage . The structure of benzene (3 conjugated π bonds) allows benzene and its derived products to be useful in fields such as health, laboratory synthesis, and other applications .Scientific Research Applications
Organic Synthesis and Tandem Reactions
[(2-Phenylethyl)carbamoyl]methyl benzoate can be utilized in organic synthesis due to its electrophilic properties. Researchers have explored its role in tandem reactions, where multiple successive electrophile generation occurs in one pot. By varying the reaction temperature, this compound can successively generate multiple unmasked electrophiles, leading to the autonomous formation of complex aromatic structures .
Chiral Selectors in Chromatography
Chiral selectors play a crucial role in enantioselective chromatography. Novel chiral selectors based on cellulose 2,3-bis(3,5-dimethylphenyl carbamate)-6-(α-phenylethyl carbamate) have been synthesized. These selectors exhibit regioselectivity and can be employed for chiral recognition in separation techniques .
properties
IUPAC Name |
[2-oxo-2-(2-phenylethylamino)ethyl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-16(18-12-11-14-7-3-1-4-8-14)13-21-17(20)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLQIGMVKYWQLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)COC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Phenylethyl)carbamoyl]methyl benzoate |
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